methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate
Overview
Description
Scientific Research Applications
Plant Physiology and Agriculture
Ethylene Agonist in Plant Growth Regulation: This compound has been identified as a novel ethylene agonist, which means it can mimic the action of ethylene, a natural plant hormone. It has potential applications as a plant growth regulator (PGR), influencing processes such as root elongation, root hair formation, leaf senescence, and fruit ripening . This could be particularly useful in the agricultural industry to control and enhance crop growth and postharvest handling.
Pharmaceutical Development
Drug Design and Optimization: The methyl group in this compound plays a crucial role in the pharmacodynamics and pharmacokinetics of drug candidates. It can significantly alter biological activity, leading to profound changes in the efficacy and safety profile of pharmaceuticals. This compound could be used in the design and optimization of new drugs, leveraging the “magic methyl” effect .
Analytical Chemistry
Mass Spectrometry Fragmentation Studies: While specific studies on this compound in mass spectrometry are not available, related amines have been studied for their fragmentation patterns. Understanding how this compound fragments under mass spectrometry could provide insights into its structure and stability, which is valuable for analytical chemists in identifying and quantifying this compound in various samples .
properties
IUPAC Name |
methyl 1-[[2-(methylamino)acetyl]amino]cyclopentane-1-carboxylate;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.C2HF3O2/c1-11-7-8(13)12-10(9(14)15-2)5-3-4-6-10;3-2(4,5)1(6)7/h11H,3-7H2,1-2H3,(H,12,13);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCJBZAKACFFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1(CCCC1)C(=O)OC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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